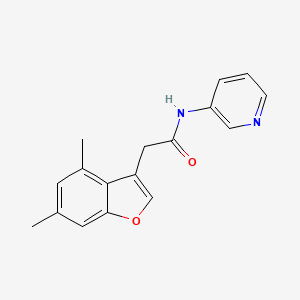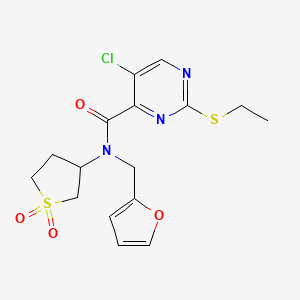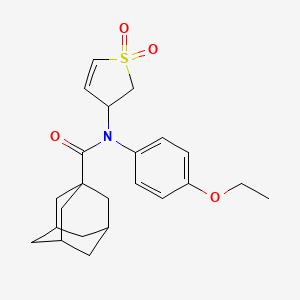![molecular formula C23H15ClFN5O2S B11416803 2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11416803.png)
2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-fluorobenzyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the chlorinated and fluorinated substituents, and the final assembly of the fused ring system. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the complex ring structures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency and safety of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents that can dissolve the reactants and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing groups, while substitution reactions could introduce new functional groups in place of halogens.
Aplicaciones Científicas De Investigación
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry: It may be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE include other pyrido[1,2-a]pyrimidine derivatives and compounds with similar fused ring structures. These compounds may share some chemical properties and reactivity patterns but can differ in their specific biological activities and applications.
Uniqueness
What sets 2-[({7-CHLORO-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]-3-[(4-FLUOROPHENYL)METHYL]-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE apart is its unique combination of functional groups and fused ring systems, which can confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H15ClFN5O2S |
|---|---|
Peso molecular |
479.9 g/mol |
Nombre IUPAC |
2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H15ClFN5O2S/c24-15-5-8-19-27-17(10-20(31)29(19)12-15)13-33-23-28-21-18(2-1-9-26-21)22(32)30(23)11-14-3-6-16(25)7-4-14/h1-10,12H,11,13H2 |
Clave InChI |
YVLILLCERBGOGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl (5-{[(4-fluorophenyl)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate](/img/structure/B11416724.png)
![5-chloro-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416729.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B11416736.png)
![Dimethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11416738.png)
![N-(2-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B11416745.png)
![5-chloro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11416766.png)

![7-(3-methoxypropyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11416784.png)


![Ethyl 2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11416796.png)
![3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11416811.png)
![1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B11416818.png)
![N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B11416823.png)
